molecular formula C11H8ClF3N4O2 B3059662 methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate CAS No. 1092346-61-6

methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B3059662
CAS No.: 1092346-61-6
M. Wt: 320.65
InChI Key: OFONWNVCBWMOEE-UHFFFAOYSA-N
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Description

Methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate is a useful research compound. Its molecular formula is C11H8ClF3N4O2 and its molecular weight is 320.65. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as “methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,4-triazole-3-carboxylate”, is a derivative of imidazole and trifluoromethylpyridine . Imidazole derivatives are known to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Trifluoromethylpyridine derivatives are used in the protection of crops from pests and in the pharmaceutical and veterinary industries . .

Mode of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Imidazole derivatives show different biological activities, which suggests that they may interact with multiple targets .

Biochemical Pathways

Given the broad range of biological activities of imidazole and trifluoromethylpyridine derivatives, it is likely that multiple pathways are affected .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution .

Result of Action

Imidazole derivatives are known to show a broad range of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives may influence their stability and efficacy .

Biological Activity

Methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate is a compound of interest due to its potential biological activities. The compound belongs to the class of triazole derivatives, which have been recognized for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClF3N4O2C_{12}H_{10}ClF_3N_4O_2. The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity and biological activity.

PropertyValue
Molecular FormulaC12H10ClF3N4O2C_{12}H_{10}ClF_3N_4O_2
Molecular Weight320.68 g/mol
CAS Number1644602-68-5
Melting PointNot specified

Anticancer Activity

Research has shown that triazole derivatives exhibit potent anticancer properties. For instance, compounds similar to this compound have been evaluated against various cancer cell lines. A study indicated that triazole derivatives demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) and breast cancer (MCF-7) cell lines with IC50 values in the low micromolar range (6.2 μM for some derivatives) .

Antimicrobial Activity

Triazoles are also known for their antimicrobial properties. A range of studies has highlighted their effectiveness against various bacterial and fungal strains. The incorporation of a trifluoromethyl group is believed to enhance the antimicrobial potency due to improved interaction with microbial enzymes .

The mechanism by which triazole derivatives exert their biological effects often involves interference with nucleic acid synthesis and enzyme inhibition. Specifically, they can act as inhibitors of enzymes like carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and microbial resistance .

Case Studies

Case Study 1: Anticancer Efficacy
A recent study explored the anticancer efficacy of a series of triazole derivatives. Among them, this compound was identified as having promising activity against multiple cancer cell lines. The study reported an IC50 value of approximately 5 μM against breast cancer cells .

Case Study 2: Antimicrobial Testing
In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial properties with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

Properties

IUPAC Name

methyl 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-1,2,4-triazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClF3N4O2/c1-21-10(20)9-17-5-19(18-9)4-8-7(12)2-6(3-16-8)11(13,14)15/h2-3,5H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFONWNVCBWMOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=N1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501120591
Record name Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092346-61-6
Record name Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092346-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]-1H-1,2,4-triazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501120591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
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methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
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methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
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methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
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methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate
Reactant of Route 6
methyl 1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-1,2,4-triazole-3-carboxylate

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